(R)-(+)-2-Methyl-1-phenyl-1-propanol

Vue d'ensemble

Description

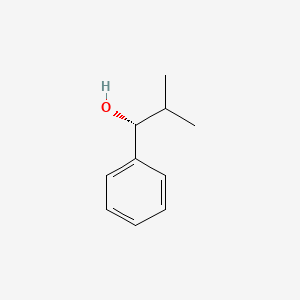

®-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol with the molecular formula C10H14O. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the ®-enantiomer being the focus of this article.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(+)-2-Methyl-1-phenyl-1-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of acetophenone derivatives using chiral catalysts. For example, the reduction of acetophenone with a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.

Another method involves the use of baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives. This biocatalytic approach is environmentally friendly and can produce the compound with high optical purity .

Industrial Production Methods

Industrial production of ®-(+)-2-Methyl-1-phenyl-1-propanol often involves the use of chiral catalysts in large-scale chemical reactors. The process typically includes the hydrogenation of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the ®-enantiomer from the racemic mixture.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-2-Methyl-1-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2-methyl-1-phenylpropan-1-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: It can be further reduced to form the corresponding alkane, 2-methyl-1-phenylpropane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: 2-Methyl-1-phenylpropan-1-one.

Reduction: 2-Methyl-1-phenylpropane.

Substitution: 2-Methyl-1-phenyl-1-propyl halides.

Applications De Recherche Scientifique

Organic Synthesis

(R)-(+)-2-Methyl-1-phenyl-1-propanol is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. It plays a crucial role in asymmetric synthesis, where it acts as a chiral auxiliary to influence the stereochemistry of products formed. This capability is vital in developing drugs that require specific enantiomers for efficacy.

Biocatalysis

The compound is employed in enzyme-catalyzed reactions and serves as a substrate in biocatalysis research. Its application in biocatalysis is particularly noteworthy due to its environmentally friendly production methods, such as using baker’s yeast for asymmetric reduction processes. This approach not only enhances yield but also minimizes waste generation.

Pharmaceutical Intermediates

In medicinal chemistry, this compound is used as an intermediate in synthesizing drugs with chiral centers. The chirality of the compound is essential for the biological activity of many pharmaceuticals, making it a critical component in drug development.

Fragrance and Flavor Industry

The compound's pleasant aroma allows its use in the production of fragrances and flavors. Its application extends to various consumer products, enhancing their sensory appeal.

Asymmetric Reduction

One common method involves the asymmetric reduction of acetophenone derivatives using chiral catalysts. For instance, the reduction of acetophenone with chiral borane reagents yields high enantiomeric excess of the desired (R)-enantiomer.

Biocatalytic Methods

Another effective approach utilizes baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives. This method is environmentally sustainable and produces high optical purity of the compound.

Industrial Production Techniques

In industrial settings, large-scale production typically employs chiral catalysts in controlled chemical reactors. The hydrogenation of acetophenone derivatives under specific conditions ensures high yield and purity, often followed by advanced separation techniques like chromatography to isolate the (R)-enantiomer from racemic mixtures.

Case Studies

Several studies have highlighted the significance of this compound:

Case Study 1: Enantioselective Synthesis

Research demonstrated that using this compound as a chiral auxiliary significantly improved enantioselectivity in synthesizing complex organic molecules, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Biocatalytic Applications

A study explored the use of baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives, achieving high yields and optical purity of this compound, thus emphasizing its role in green chemistry initiatives .

Mécanisme D'action

The mechanism by which ®-(+)-2-Methyl-1-phenyl-1-propanol exerts its effects depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The molecular targets and pathways involved vary based on the specific reactions and processes in which the compound is used.

Comparaison Avec Des Composés Similaires

®-(+)-2-Methyl-1-phenyl-1-propanol can be compared with other similar compounds, such as:

(S)-(-)-2-Methyl-1-phenyl-1-propanol: The enantiomer of the ®-form, which has different optical activity and may exhibit different biological activity.

2-Methyl-1-phenyl-1-propanone: The ketone form, which is a common intermediate in organic synthesis.

2-Methyl-1-phenylpropane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

The uniqueness of ®-(+)-2-Methyl-1-phenyl-1-propanol lies in its chiral nature and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds.

Activité Biologique

(R)-(+)-2-Methyl-1-phenyl-1-propanol, also known as α-isopropylbenzyl alcohol, is a chiral secondary alcohol with diverse applications in organic synthesis and pharmacology. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHO

- Molar Mass : 150.22 g/mol

- Density : 0.964 g/cm³

- Boiling Point : 124-125°C at 15 mmHg

- Flash Point : 86°C

- pKa : 14.29 (predicted)

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its chiral nature. It has been studied for its interactions with various enzymes and receptors, influencing metabolic pathways and potentially offering therapeutic benefits.

Enzymatic Interactions

Research indicates that this compound interacts with sulfotransferases, which are crucial for the metabolism of various drugs and endogenous compounds. These interactions can affect the pharmacokinetics of drugs metabolized by these enzymes, suggesting a role in drug-drug interactions and individual variability in drug responses .

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties when tested against various bacterial strains. The results indicated that this compound could inhibit the growth of certain pathogens, suggesting its utility in developing antimicrobial agents .

Case Study 1: Metabolic Effects in Rats

A study conducted on rats demonstrated that administration of this compound resulted in significant changes in metabolic enzyme activity. The compound was shown to influence the activity of hepatic sulfotransferases, which are involved in drug metabolism. This study emphasizes the importance of considering stereochemistry in pharmacological studies .

Case Study 2: Chiral Separation Techniques

Research utilizing supercritical fluid chromatography has successfully separated enantiomers of this compound, demonstrating its utility in chiral resolution processes. The findings indicate that the compound's enantiomers exhibit different adsorption behaviors on chiral stationary phases, which is critical for pharmaceutical applications where stereochemistry plays a vital role in efficacy and safety .

Comparative Analysis of Biological Activities

| Activity | This compound | Other Chiral Alcohols |

|---|---|---|

| Enzyme Interaction | Yes | Varies |

| Antimicrobial Properties | Moderate | Low to High |

| Chiral Resolution Capability | High | Variable |

Research Findings

Recent studies have focused on the stability and degradation of this compound under various conditions. For instance, a study evaluated its stability in biological fluids inoculated with Escherichia coli, revealing that microbial presence could affect the compound's stability and potentially alter its biological activity .

Propriétés

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Does (R)-(+)-2-Methyl-1-phenyl-1-propanol act as a substrate or an inhibitor of aryl sulfotransferase IV?

A1: The research demonstrates that this compound acts as a competitive inhibitor of aryl sulfotransferase IV, rather than a substrate. [] This means it competes with other substrates for binding to the enzyme's active site but does not undergo the sulfation reaction catalyzed by the enzyme.

Q2: What is the significance of the stereochemistry of this compound in its interaction with aryl sulfotransferase IV?

A2: The study highlights the crucial role of stereochemistry in determining whether a benzylic alcohol acts as a substrate or inhibitor of aryl sulfotransferase IV. While the (S)-enantiomer of 2-Methyl-1-phenyl-1-propanol serves as a substrate, the (R)-enantiomer, this compound, acts as an inhibitor. [] This emphasizes the enzyme's stereospecificity, where even minor structural differences significantly impact its interaction with potential ligands.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.